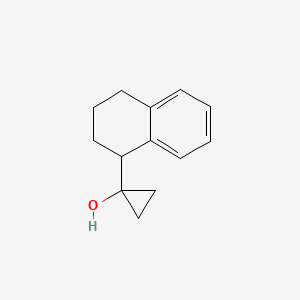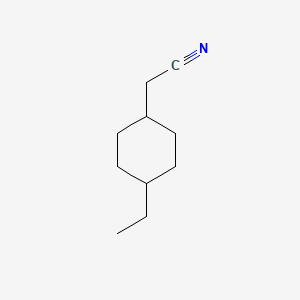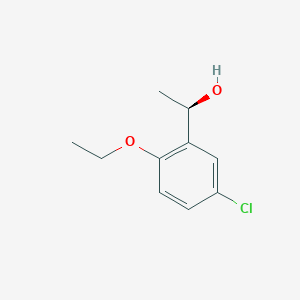
(R)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound features a chiral center, making it optically active. The presence of a chlorine atom and an ethoxy group on the phenyl ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo further reduction to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like NH3, R-SH, or R-OH under basic conditions.
Major Products
Oxidation: ®-1-(5-Chloro-2-ethoxyphenyl)ethanone.
Reduction: ®-1-(5-Chloro-2-ethoxyphenyl)ethane.
Substitution: ®-1-(5-Substituted-2-ethoxyphenyl)ethan-1-ol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Enzyme Studies: Utilized in studying enzyme-catalyzed reactions due to its chiral nature.
Medicine
Drug Development: Potential precursor for developing drugs with specific biological activities.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The presence of the chiral center allows for selective interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
- 1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
- 1-(5-Bromo-2-ethoxyphenyl)ethan-1-ol
Uniqueness
Chiral Center: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.
Substituent Effects: The ethoxy and chloro groups influence the compound’s reactivity and interactions.
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-2-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3/t7-/m1/s1 |
InChI Key |
CFIZOSDMOCKASV-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)[C@@H](C)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


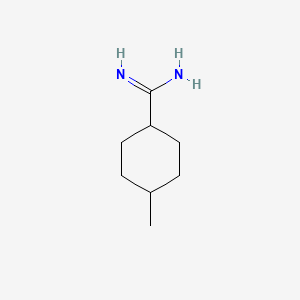

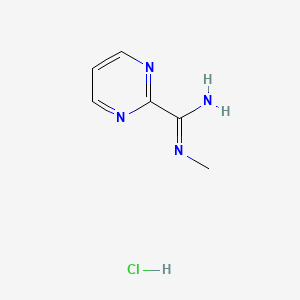


![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)




